Enhanced BET Degradation Potency: (S,R,S)-AHPC-Me vs. VH032 in PROTACs
(S,R,S)-AHPC-Me dihydrochloride, when used to synthesize the PROTAC ARV-771, demonstrates exceptional degradation of BET proteins in castration-resistant prostate cancer (CRPC) cells with a DC50 of < 1 nM . While VH032 serves as a foundational VHL ligand, its Kd for VHL is 185 nM . The dramatically enhanced potency of ARV-771 highlights the critical advantage of (S,R,S)-AHPC-Me's optimized structure for linker conjugation and subsequent PROTAC efficacy.
| Evidence Dimension | DC50 for BET protein degradation in CRPC cells (via derived PROTAC ARV-771) vs. VHL binding affinity |
|---|---|
| Target Compound Data | DC50 < 1 nM (for ARV-771) |
| Comparator Or Baseline | VH032, Kd = 185 nM |
| Quantified Difference | ARV-771 DC50 is >185-fold lower than VH032 Kd |
| Conditions | ARV-771 tested in castration-resistant prostate cancer (CRPC) cells; VH032 Kd measured by binding assay |
Why This Matters
The >185-fold improvement in functional degradation potency (DC50) versus binding affinity (Kd) demonstrates that (S,R,S)-AHPC-Me is a far superior starting material for generating highly potent PROTACs compared to the foundational VH032 ligand.
